molecular formula C10H20NO9P B10776559 4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid

4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid

Cat. No.: B10776559
M. Wt: 329.24 g/mol
InChI Key: QITAGYVZDNZULE-JPZACNAASA-N
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Chemical Reactions Analysis

4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes, particularly those involving glycoproteins.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid involves its interaction with specific molecular targets. For example, it has been shown to cleave the terminal sialic acid (N-acetyl neuraminic acid) from carbohydrate chains in glycoproteins, providing free sialic acid which can be used as carbon and energy sources . This activity is mediated by the enzyme sialidase.

Comparison with Similar Compounds

4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid can be compared with other similar compounds, such as:

    Oxanes: These compounds contain an oxane ring and share similar structural features.

    Organic phosphonic acids: These compounds contain a phosphonic acid group and have similar chemical properties.

    Acetamides: These compounds contain an acetamido group and may have similar biological activities.

Properties

Molecular Formula

C10H20NO9P

Molecular Weight

329.24 g/mol

IUPAC Name

[(2S,4R,5S,6R)-5-acetamido-4-hydroxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]phosphonic acid

InChI

InChI=1S/C10H20NO9P/c1-4(13)11-8-5(14)2-7(21(17,18)19)20-10(8)9(16)6(15)3-12/h5-10,12,14-16H,2-3H2,1H3,(H,11,13)(H2,17,18,19)/t5-,6+,7+,8+,9-,10-/m1/s1

InChI Key

QITAGYVZDNZULE-JPZACNAASA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](C[C@@H](O[C@H]1[C@@H]([C@H](CO)O)O)P(=O)(O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)P(=O)(O)O)O

Origin of Product

United States

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